[3-(2,5-Dimethyl-1H-imidazol-1-yl)propyl]carbamodithioic acid
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Overview
Description
[3-(2,5-Dimethyl-1H-imidazol-1-yl)propyl]carbamodithioic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,5-Dimethyl-1H-imidazol-1-yl)propyl]carbamodithioic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Introduction of the Carbamodithioic Acid Moiety: The carbamodithioic acid group can be introduced through the reaction of the imidazole derivative with carbon disulfide and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the imidazole ring or the carbamodithioic acid group .
Scientific Research Applications
[3-(2,5-Dimethyl-1H-imidazol-1-yl)propyl]carbamodithioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [3-(2,5-Dimethyl-1H-imidazol-1-yl)propyl]carbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The carbamodithioic acid group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A strong polar aprotic solvent used in various chemical reactions.
Imidazole: A simpler imidazole derivative with broad applications in pharmaceuticals and agrochemicals.
Uniqueness
[3-(2,5-Dimethyl-1H-imidazol-1-yl)propyl]carbamodithioic acid is unique due to its combination of an imidazole ring, a propyl group, and a carbamodithioic acid moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
62103-07-5 |
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Molecular Formula |
C9H15N3S2 |
Molecular Weight |
229.4 g/mol |
IUPAC Name |
3-(2,5-dimethylimidazol-1-yl)propylcarbamodithioic acid |
InChI |
InChI=1S/C9H15N3S2/c1-7-6-11-8(2)12(7)5-3-4-10-9(13)14/h6H,3-5H2,1-2H3,(H2,10,13,14) |
InChI Key |
WXAOJJHNMFRIJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CCCNC(=S)S)C |
Origin of Product |
United States |
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